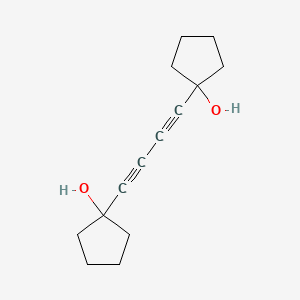

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Description

Properties

IUPAC Name |

1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUCEWJFYFFIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#CC#CC2(CCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064586 | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-09-1 | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling of Cyclopentanol Derivatives with Butadiyne Precursors

One common approach involves the coupling of cyclopentanol derivatives bearing suitable leaving groups with a 1,3-butadiyne intermediate. The butadiyne moiety is typically constructed via:

- Glaser coupling or Eglinton coupling of terminal alkynes to form the diynyl linkage.

Subsequently, the cyclopentanol units are attached through nucleophilic substitution or addition reactions at the termini of the butadiyne chain.

Direct Functionalization of Butadiyne with Cyclopentanol

Alternatively, 1,3-butadiyne compounds can be directly functionalized with cyclopentanol under conditions that favor addition to the alkyne moieties, often catalyzed by transition metals such as palladium or copper complexes. This method requires careful control of reaction conditions to prevent polymerization or side reactions.

Stepwise Synthesis via Protected Intermediates

Due to the sensitivity of hydroxyl groups, protection of cyclopentanol as silyl ethers or other protecting groups is often necessary during the formation of the diynyl linkage. After coupling, deprotection yields the target bis-cyclopentanol compound.

Experimental Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Terminal alkyne precursors, Cu(I) catalyst, oxygen | Glaser coupling to form 1,3-butadiyne | Requires oxygen atmosphere, room temperature to mild heating |

| 2 | Cyclopentanol derivatives with leaving groups (e.g., halides) | Nucleophilic substitution/addition | May require base or acid catalysis |

| 3 | Protecting groups (e.g., TBDMS-Cl) | Protection of hydroxyl groups | Prevents side reactions during coupling |

| 4 | Deprotection reagents (e.g., TBAF) | Removal of protecting groups | Mild conditions to preserve compound integrity |

Purification and Characterization

Following synthesis, purification is typically performed via column chromatography using silica gel or preparative HPLC to isolate the pure compound. Characterization includes:

- NMR spectroscopy (1H, 13C) to confirm structure

- Mass spectrometry for molecular weight verification

- X-ray crystallography for solid-state structure (noted in literature for this compound with space group P 32 2 1)

- IR spectroscopy to confirm hydroxyl and alkyne functionalities

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Research Findings and Challenges

- The compound's diynyl linker presents challenges due to its reactivity and potential for polymerization.

- Protection of hydroxyl groups is critical to avoid side reactions during coupling steps.

- The uniaxial negative thermal expansion property observed in crystals of this compound suggests a rigid, twisted molecular conformation, which may influence synthetic yields and purification.

- Literature reports on direct synthesis of this compound are limited, indicating a niche area for further synthetic methodology development.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The triple bonds in the butadiyne linker can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction of the triple bonds can produce cyclopentane derivatives .

Scientific Research Applications

Organic Synthesis

Cyclopentanol derivatives are often utilized in organic synthesis due to their unique structural properties. The compound's ability to act as a versatile building block allows for the creation of more complex molecules through various reactions such as:

- C-C Bond Formation : The presence of multiple functional groups enables the formation of carbon-carbon bonds through coupling reactions.

- Functionalization of C-H Bonds : Recent advancements in selective C-H bond functionalization have made compounds like cyclopentanol valuable for synthesizing diverse organic compounds .

Material Science

The compound has shown promise in material science applications, particularly in the development of:

- Polymeric Materials : Its structural attributes allow it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

- Nanocomposites : Research indicates that incorporating cyclopentanol derivatives into nanocomposite materials can improve their performance characteristics, such as strength and thermal resistance .

Pharmaceutical Applications

Cyclopentanol derivatives have been investigated for their potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that cyclopentanol compounds may exhibit anticancer properties by inhibiting specific cancer cell lines through apoptosis induction mechanisms .

- Drug Delivery Systems : The compound's solubility and biocompatibility make it a candidate for use in drug delivery systems, particularly for targeted therapies.

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents based on cyclopentanol derivatives. Researchers modified the cyclopentanol structure to enhance its biological activity against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development into therapeutic agents .

Case Study 2: Development of High-Performance Polymers

Another research initiative focused on integrating cyclopentanol into high-performance polymer systems. The study demonstrated that polymers containing cyclopentanol exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Data Tables

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Cyclopentanol Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Cyclopentanol Derivative B | HeLa (Cervical Cancer) | 15.0 |

Mechanism of Action

The mechanism by which Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, while the butadiyne linker can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- (CAS 5768-10-5)

- Molecular Formula : C₁₆H₂₂O₂

- Key Differences: Ring Size: Cyclohexanol (six-membered ring) reduces ring strain compared to cyclopentanol (five-membered ring), affecting conformational flexibility . Physical Properties: Higher molecular weight (246.34 g/mol) and larger hydrophobic surface area may reduce solubility in polar solvents. Applications: Similar use as a polymer precursor but with altered solubility profiles due to cyclohexanol’s lower polarity.

5,5′-(1,3-Butadiyne-1,4-diyl)diisophthalic Acid

- Molecular Formula : C₂₀H₁₀O₈

- Key Differences :

- Functional Groups : Replaces hydroxyl with carboxylic acid groups (–COOH), enhancing acidity and metal-coordination capacity.

- Applications : Used in metal-organic frameworks (MOFs) due to rigid diyne linkers and carboxylate binding sites .

- Solubility : Higher polarity from –COOH groups improves solubility in aqueous basic solutions.

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-(1-methylethyl)-] (CAS 35672-49-2)

- Molecular Formula : C₂₂H₂₂

- Key Differences: Substituents: Lacks hydroxyl groups; features hydrophobic isopropyl (–CH(CH₃)₂) substituents. Applications: Likely used in organic electronics or hydrophobic coatings due to aromaticity and nonpolar character . Boiling Point: Predicted higher boiling point (398.6°C) compared to cyclopentanol derivatives due to larger molecular size.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | C₁₄H₁₈O₂ | 218.30 | –OH, –C≡C– | Polymer precursors, ligands |

| Cyclohexanol analog (CAS 5768-10-5) | C₁₆H₂₂O₂ | 246.34 | –OH, –C≡C– | Solvents, specialty chemicals |

| 5,5′-Diisophthalic acid derivative | C₂₀H₁₀O₈ | 378.29 | –COOH, –C≡C– | MOFs, catalysis |

| Benzene derivative (CAS 35672-49-2) | C₂₂H₂₂ | 286.41 | –C≡C–, –CH(CH₃)₂ | Organic electronics |

Research Findings and Trends

- Structure-Activity Relationships: Hydroxyl groups in cyclopentanol/cyclohexanol derivatives enhance hydrogen-bonding interactions, critical for crystal engineering . Diyne bridges contribute to π-conjugation, relevant in optoelectronic materials .

- Synthetic Challenges: Cyclopentanol’s ring strain complicates synthesis compared to cyclohexanol analogs, requiring precise reaction conditions .

- Thermal Stability :

- The diisophthalic acid derivative exhibits superior thermal stability (melting point >300°C) due to aromatic rigidity and intermolecular hydrogen bonding .

Biological Activity

Overview

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- is a complex organic compound characterized by its unique molecular structure, which includes two cyclopentanol moieties connected by a 1,3-butadiyne linker. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C14H18O2

- Monoisotopic Mass : 218.13068 Da

- CAS Number : 104766-62-3

The compound features:

- Two hydroxyl (–OH) groups

- Two cyclopentanol rings

- A linear butadiyne linker with two triple bonds

This structural configuration allows the compound to engage in various chemical reactions and biological interactions.

The biological activity of Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- is primarily attributed to its functional groups and structural features. The hydroxyl groups facilitate hydrogen bonding with proteins and other biomolecules, while the butadiyne linker can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The hydroxyl groups in Cyclopentanol may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes. For example:

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. The presence of hydroxyl groups allows for specific binding to active sites on enzymes, potentially inhibiting their function. This mechanism is critical in drug design for targeting specific biochemical pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of Cyclopentanol derivatives against various bacterial strains. The results showed that derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Study 2: Enzyme Interaction

Another study focused on the interaction of Cyclopentanol with cytochrome P450 enzymes. The findings indicated that the compound could act as a competitive inhibitor, affecting drug metabolism pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1'-(1,3-butadiyne-1,4-diyl)bis-cyclopentanol, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling cyclopentanol derivatives via a 1,3-butadiyne linker. A two-step approach is suggested:

Reductive coupling : Use transition-metal catalysts (e.g., Cu or Pd) to form the butadiyne bridge, analogous to methods for bis(imidazolium) compounds .

Purification : Employ column chromatography followed by recrystallization in solvents like acetone or ethyl acetate to isolate high-purity product .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using and NMR spectroscopy .

Q. How can the molecular symmetry and structural conformation of this compound be experimentally validated?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. The compound’s inversion symmetry (if present) can be identified via symmetry operators in the unit cell .

- NMR analysis : Symmetry manifests as simplified NMR signals (e.g., equivalent protons on cyclopentanol rings). Compare with structurally similar bis(urea) compounds .

Q. What solvents are suitable for solubility studies, and how do polarity and temperature affect dissolution?

- Methodology : Conduct solubility tests in aprotic polar solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., cyclohexane) at 25°C and elevated temperatures (e.g., 50°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Reference solubility data for analogous bis(imidazolium) salts in acetone and water .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic observations be resolved?

- Case Study : If X-ray data indicate rigid symmetry but NMR shows dynamic behavior (e.g., splitting of peaks), consider:

- Variable-temperature NMR : Detect conformational flexibility (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dynamic models .

Q. What strategies optimize mechanochemical synthesis of this compound to reduce solvent waste?

- Methodology : Adapt ball-milling protocols for solvent-free coupling. Key parameters:

- Milling time : 2–4 hours at 30 Hz.

- Catalyst : Use CuI or Pd(PPh) as heterogeneous catalysts.

- Characterization : Compare yields and purity with solution-phase synthesis using HPLC-MS .

Q. How does the electron-deficient butadiyne linker influence supramolecular interactions in crystal packing?

- Methodology :

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O, π-stacking) using CrystalExplorer.

- Thermal analysis : Correlate packing density (from X-ray data) with thermal stability (TGA/DSC) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile TGA data showing decomposition at 150°C vs. DSC indicating stability up to 200°C?

- Resolution :

Sample purity : Impurities (e.g., residual solvent) lower decomposition temperatures. Re-run TGA after prolonged drying.

Atmosphere effects : Perform TGA under inert (N) vs. oxidative (air) conditions. Butadiyne linkages may oxidize at lower temperatures in air .

Research Tools and Software

Q. Which software packages are recommended for crystallographic refinement and visualization?

- Tools :

- Refinement : SHELXL (for small-molecule refinement) and Olex2 for structure solution .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots; Mercury for packing diagrams .

Synthetic Derivatives and Applications

Q. How can functionalization of the cyclopentanol rings alter the compound’s physicochemical properties?

- Methodology :

- Esterification : React with acyl chlorides to modify hydrophobicity.

- Coordination chemistry : Test metal-binding affinity (e.g., Rh or Pd) via NMR titration for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.